

ER-Tracker Blue-White DPX signal retention after formaldehyde fixation

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Compound of Interest

Compound Name: ER-Tracker Blue-White DPX

Cat. No.: B1260183

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ER-Tracker Blue-White DPX Technical Support Center

Welcome to the technical support center for **ER-Tracker Blue-White DPX**. This guide provides troubleshooting advice and answers to frequently asked questions regarding signal retention after formaldehyde fixation.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescent signal of **ER-Tracker Blue-White DPX** retained after formaldehyde fixation?

A1: The signal of **ER-Tracker Blue-White DPX** is partially retained after formaldehyde fixation. [1][2][3][4] However, a significant loss in fluorescence intensity is expected.[5] The degree of signal loss can range from 30-70% depending on the fixation protocol.[5]

Q2: Why does the fluorescence signal decrease after fixation?

A2: **ER-Tracker Blue-White DPX** is a member of the Dapoxyl[™] dye family, which are environmentally sensitive probes.[1] Their fluorescence characteristics, including quantum yield and emission wavelength, are influenced by the polarity of their local environment.[1][5] Formaldehyde fixation can alter the lipid environment of the endoplasmic reticulum, leading to a decrease in fluorescence intensity.[5]







Q3: Can I perform immunocytochemistry (ICC) after staining with **ER-Tracker Blue-White DPX** and fixing?

A3: Yes, it is possible to perform subsequent staining after fixation.[1] If additional staining is required, cells can be permeabilized, for instance with 0.2% Triton® X-100 for 10 minutes.[1] However, be aware that permeabilization may lead to further signal loss.

Q4: What are the excitation and emission maxima for ER-Tracker Blue-White DPX?

A4: The approximate excitation maximum is 374 nm, and the emission can range from 430 nm to 640 nm due to its environmental sensitivity.[2][3] A standard DAPI filter is often recommended for visualization.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered when using **ER-Tracker Blue-White DPX** with formaldehyde fixation.

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Suggested Solution(s)
Complete loss of signal after fixation	Fixation protocol is too harsh.	Optimize the fixation protocol. Try a shorter fixation time (e.g., 2 minutes) or a lower formaldehyde concentration. Some studies suggest a 2-minute fixation with 4% formaldehyde at 37°C to better preserve the signal.[5]
Cell type sensitivity.	The optimal staining and fixation conditions can vary between cell types. It is recommended to empirically determine the best protocol for your specific cells.	
Incorrect filter set.	Ensure you are using a filter set appropriate for the broad emission spectrum of ER-Tracker Blue-White DPX, such as a standard DAPI filter or a UV longpass filter.[2][3]	
Weak signal after fixation	Suboptimal staining concentration.	The recommended working concentration is typically between 100 nM and 1 µM.[5] Titrate the concentration to find the optimal balance between bright staining and low background for your cell type.
Inefficient staining incubation.	Incubate cells with the dye for 15-30 minutes at 37°C.[1]	
Inappropriate imaging buffer.	After fixation and washing, mount the cells in a suitable buffer for imaging.	



High background fluorescence	Dye concentration is too high.	Use the lowest possible dye concentration that provides adequate signal.
Insufficient washing.	After staining and before fixation, wash the cells	
	thoroughly with fresh, probe-	
	free medium.[1] After fixation,	
	perform two 5-minute washes	
	with a suitable buffer.[1]	

Experimental Protocols Standard Live-Cell Staining Protocol

- Prepare Staining Solution: Prepare a working solution of **ER-Tracker Blue-White DPX** at a concentration of 100 nM to 1 μM in a suitable buffer, such as pre-warmed (37°C) serum-free medium or Hank's Balanced Salt Solution (HBSS).[1][5]
- · Cell Staining:
 - For adherent cells, remove the culture medium and add the pre-warmed staining solution.
 - For suspension cells, centrifuge the cells and resuspend them in the staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C.[1]
- Washing: Remove the staining solution and replace it with fresh, probe-free medium.[1]

Formaldehyde Fixation Protocols

Note: The optimal fixation protocol should be determined empirically for your specific cell type and experimental needs.



Protocol	Formaldehyde Concentration	Incubation Time	Temperature	Reference
Standard Fixation	4%	10–20 minutes	37°C	[1][5]
Short Fixation	4%	2 minutes	37°C	[5]
Room Temperature Fixation	4%	15 minutes	Room Temperature	[3]

Post-Fixation Washing: After fixation, wash the cells twice with a suitable buffer (e.g., PBS) for 5 minutes each time.[1]

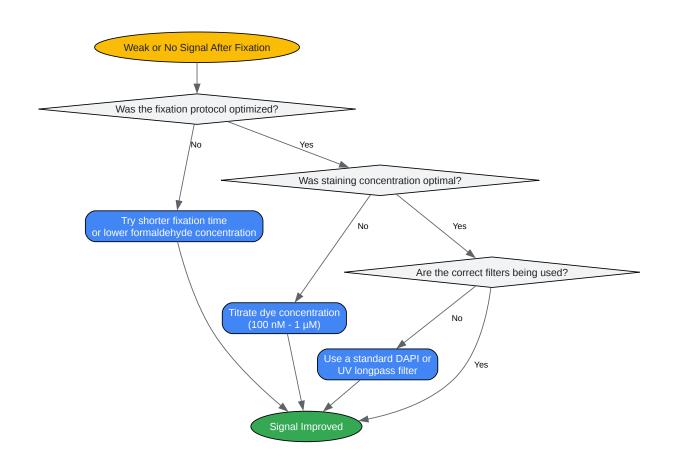
Visualized Workflows



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Caption: Experimental workflow for staining live cells with **ER-Tracker Blue-White DPX** followed by formaldehyde fixation.





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Caption: Troubleshooting logic for addressing weak or absent **ER-Tracker Blue-White DPX** signal after fixation.

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